molecular formula C11H17ClN2 B2795124 1-Phenylpiperidin-4-amine hydrochloride CAS No. 1082662-38-1; 1197231-41-6

1-Phenylpiperidin-4-amine hydrochloride

Cat. No.: B2795124
CAS No.: 1082662-38-1; 1197231-41-6
M. Wt: 212.72
InChI Key: VDVZILWIHZQLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidin-4-amine dihydrochloride (CAS: 1082662-38-1) is a piperidine derivative with a phenyl group attached to the piperidine ring and two hydrochloride salt groups. Its molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 249.18 g/mol . The IUPAC name is 1-phenylpiperidin-4-amine dihydrochloride, and it is commonly used in pharmaceutical research as a synthetic intermediate. The dihydrochloride form enhances solubility in aqueous media compared to the free base. Safety data indicate warnings for hazards such as skin irritation (H315) and respiratory sensitivity (H335) .

Properties

CAS No.

1082662-38-1; 1197231-41-6

Molecular Formula

C11H17ClN2

Molecular Weight

212.72

IUPAC Name

1-phenylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H

InChI Key

VDVZILWIHZQLNE-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=CC=CC=C2.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): Compounds like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride and 1-(3-methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride may exhibit reduced stability under basic conditions due to nitro groups. Salt Forms: Dihydrochloride salts (e.g., 1-phenylpiperidin-4-amine dihydrochloride) generally exhibit higher solubility in water than monohydrochloride analogs.

Research Implications

  • Drug Design : The phenyl and chlorobenzyl variants are favored in central nervous system (CNS) drug development due to their balance of solubility and lipophilicity .
  • Synthetic Flexibility : Methoxy and nitro groups enable further functionalization for structure-activity relationship (SAR) studies .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Phenylpiperidin-4-amine hydrochloride in academic research?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine with benzyl chloride derivatives under basic conditions (e.g., using NaH or K₂CO₃), followed by acidification with HCl to form the hydrochloride salt. Purification via recrystallization or column chromatography is critical to achieve high purity (>95%). Reaction conditions (temperature, pH, inert atmosphere) must be tightly controlled to minimize side products like N-alkylated byproducts .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the piperidine ring structure, phenyl substitution, and amine protonation.
  • HPLC-MS : For purity assessment and molecular weight verification.
  • Elemental Analysis : To validate the hydrochloride salt stoichiometry.
  • FT-IR : To identify NH stretching (2500–3000 cm⁻¹) and aromatic C-H bonds .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. Stability studies indicate degradation <5% over 6 months at -20°C in dark, dry conditions. For biological assays, prepare fresh solutions in PBS (pH 7.4) to avoid hydrolysis of the amine group .

Advanced Research Questions

Q. How does the phenyl substitution at the piperidine nitrogen influence receptor binding affinity compared to alkyl-substituted analogs?

  • Methodological Answer : The phenyl group introduces steric and electronic effects that alter receptor interactions. For example:

  • Opioid Receptors : Structural analogs (e.g., fentanyl derivatives) show that aryl substitutions enhance μ-opioid receptor affinity due to π-π stacking with aromatic residues .
  • Dopamine/Serotonin Receptors : Compared to 1-ethylpiperidin-4-amine, the phenyl group reduces flexibility, potentially decreasing off-target binding but increasing selectivity for specific subtypes (e.g., 5-HT₁A) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Compare analogs with incremental structural changes (e.g., halogenated phenyl rings) to isolate electronic vs. steric effects.
  • Binding Assay Optimization : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to quantify affinity under standardized conditions.
  • Computational Modeling : Perform molecular docking to predict binding modes and validate with mutagenesis studies .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound-based compounds?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the phenyl ring (e.g., -F, -CF₃) to enhance metabolic stability and blood-brain barrier penetration.
  • Amine Functionalization : Replace the primary amine with a secondary or tertiary group to modulate basicity and receptor interaction kinetics.
  • In Vivo Validation : Use pharmacokinetic studies in rodent models to correlate structural changes with bioavailability and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.